molecular formula C14H19NOS2 B2412537 2-(Benzylthio)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone CAS No. 1798025-31-6

2-(Benzylthio)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone

Cat. No. B2412537
CAS RN: 1798025-31-6
M. Wt: 281.43
InChI Key: FQYBLLBZDUHPDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzylthio)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone, also known as MBTPE, is a chemical compound that has been widely studied for its potential use in scientific research. It is a thioether derivative of pyrrolidine, and is known to have a variety of biochemical and physiological effects.

Scientific Research Applications

Catalytic Behavior in Ethylene Reactivity

A study described the synthesis of a series of compounds similar in complexity to 2-(Benzylthio)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone, focusing on their catalytic behavior towards ethylene reactivity. Specifically, the research focused on iron and cobalt complexes derived from similar compounds, showing their effectiveness in ethylene oligomerization and polymerization when activated with methylaluminoxane (MAO). This research underscores the potential of such compounds in catalysis, particularly in the polymer industry (Sun et al., 2007).

Applications in Organic Synthesis

Another study highlighted the utility of compounds with functionalities similar to the queried compound in [3+2] cycloadditions with nonstabilized azomethine ylides. This reaction pathway leads to the synthesis of pyrrolidines, a structural motif present in many biologically active molecules. The findings from this research could indicate the potential of 2-(Benzylthio)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone in facilitating the synthesis of complex organic molecules, contributing to fields such as pharmaceuticals and materials science (Sosnovskikh et al., 2014).

Potential in Luminescence and Materials Science

Research on boric acid ester intermediates with benzene rings, including compounds similar to the one , has demonstrated their potential in materials science, particularly in the development of luminescent materials. The structural analysis and density functional theory (DFT) calculations of these compounds provide insights into their physicochemical properties and luminescent behavior. Such studies suggest possible applications of 2-(Benzylthio)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone in the design and synthesis of new materials with specific optical properties (Huang et al., 2021).

properties

IUPAC Name

2-benzylsulfanyl-1-(3-methylsulfanylpyrrolidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NOS2/c1-17-13-7-8-15(9-13)14(16)11-18-10-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYBLLBZDUHPDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCN(C1)C(=O)CSCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylthio)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone

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